molecular formula C8H11FN2 B14867406 2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine

2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine

Cat. No.: B14867406
M. Wt: 154.18 g/mol
InChI Key: WGPFAQVRRVCXBX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Fluoro-6-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with ethylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoropyridin-2-yl)ethan-1-amine
  • 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-amine

Uniqueness

2-(5-Fluoro-6-methylpyridin-2-YL)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(5-fluoro-6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-8(9)3-2-7(11-6)4-5-10/h2-3H,4-5,10H2,1H3

InChI Key

WGPFAQVRRVCXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCN)F

Origin of Product

United States

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